molecular formula C20H15N3O4 B4411403 [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B4411403
M. Wt: 361.3 g/mol
InChI Key: HNSKCBRQFNGIMD-UHFFFAOYSA-N
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Description

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an oxadiazole ring linked to a quinoline carboxylate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-12-6-8-13(9-7-12)19-23-22-18(27-19)11-26-20(25)15-10-17(24)21-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSKCBRQFNGIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with Quinoline Derivative: The oxadiazole intermediate is then coupled with a quinoline derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the quinoline carboxylate with an alcohol, typically under acidic conditions using a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the quinoline moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted oxadiazole or quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the quinoline moiety, which can exhibit fluorescence under certain conditions. This makes it useful in imaging and diagnostic applications.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. The oxadiazole ring is known for its antimicrobial and anti-inflammatory activities, while the quinoline moiety has been studied for its antimalarial and anticancer properties.

Industry

In industrial applications, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to antimicrobial or anti-inflammatory effects. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which is the basis for its antimalarial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-pyridinecarboxylate
  • [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-isoquinolinecarboxylate
  • [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-naphthalenecarboxylate

Uniqueness

Compared to similar compounds, [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate is unique due to the presence of both the oxadiazole and quinoline moieties. This combination imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate
Reactant of Route 2
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[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate

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